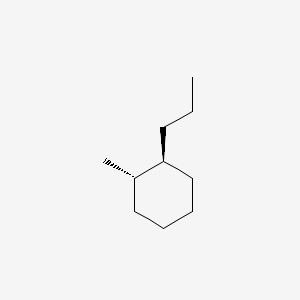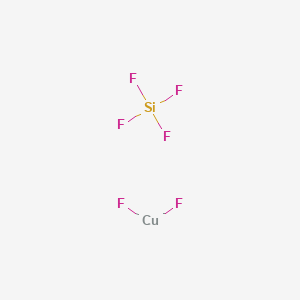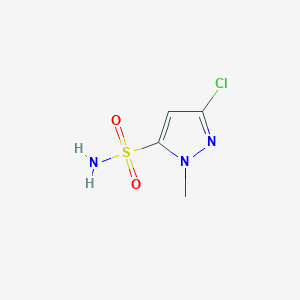![molecular formula C12H13ClF3NO2 B13833388 Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride](/img/structure/B13833388.png)
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride is a chemical compound with the molecular formula C12H13ClF3NO2 and a molecular weight of 295.69 g/mol . This compound is known for its unique structural features, including the presence of a trifluoromethyl group, which imparts distinct chemical properties. It is commonly used in various scientific research applications due to its reactivity and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and methyl acrylate.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate product.
Amination: The intermediate product is then subjected to amination using ammonia or an amine source to introduce the amino group.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt, resulting in the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors and automated processes to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学的研究の応用
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials with specific properties
作用機序
The mechanism of action of Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzylamine: Shares the trifluoromethyl group but differs in the overall structure and functional groups.
4-Amino-2-(trifluoromethyl)pyridine: Contains a trifluoromethyl group and an amino group but has a pyridine ring instead of a but-3-enoate structure.
Uniqueness
Methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a trifluoromethyl group imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .
特性
分子式 |
C12H13ClF3NO2 |
|---|---|
分子量 |
295.68 g/mol |
IUPAC名 |
methyl 2-amino-4-[4-(trifluoromethyl)phenyl]but-3-enoate;hydrochloride |
InChI |
InChI=1S/C12H12F3NO2.ClH/c1-18-11(17)10(16)7-4-8-2-5-9(6-3-8)12(13,14)15;/h2-7,10H,16H2,1H3;1H |
InChIキー |
UUDUQHBJJVCBRU-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C=CC1=CC=C(C=C1)C(F)(F)F)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


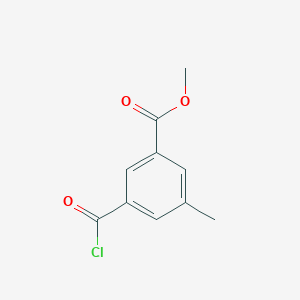
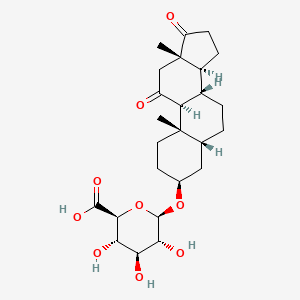

![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

![6-O-[2-(Acetylamino)-2-deoxy-ss-D-glucopyranosyl]galactose; N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(((2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl)oxy)tetrahydro-2H-pyran-3-yl)acetamide](/img/structure/B13833336.png)
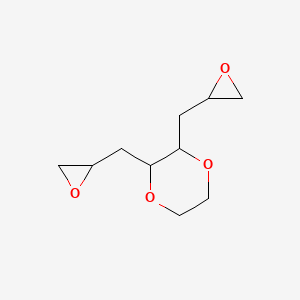
![sodium;2,5-dichloro-4-[4-[[4-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate](/img/structure/B13833351.png)

![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)

